ethyl 1-[4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a triazole ring, a triazine ring, and a morpholine moiety
Preparation Methods
The synthesis of ethyl 1-[4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Ethyl 1-[4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Hydrolysis: This reaction can break down the compound into smaller fragments in the presence of water and an acid or base.
Scientific Research Applications
Ethyl 1-[4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole and triazine rings, along with the morpholine moiety, play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 1-[4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate can be compared with similar compounds such as:
6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound also features a triazine ring and a morpholine moiety but differs in its overall structure and functional groups.
3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: This compound contains a morpholine moiety and is used in different applications compared to the triazole-triazine compound.
Properties
IUPAC Name |
ethyl 1-(4-ethoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)-5-phenyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O4/c1-3-30-17(28)15-16(14-8-6-5-7-9-14)27(25-24-15)19-21-18(22-20(23-19)31-4-2)26-10-12-29-13-11-26/h5-9H,3-4,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVVKMYLMWHZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N2CCOCC2)N3C(=C(N=N3)C(=O)OCC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.